
Prosomatostatin
Übersicht
Beschreibung
Prosomatostatin is a precursor protein that is enzymatically processed to generate somatostatin, a peptide hormone. Somatostatin plays a crucial role in inhibiting the release of various hormones, including growth hormone, insulin, and glucagon. This compound itself is a 92-amino acid polypeptide derived from a larger precursor protein, prethis compound, which consists of 116 amino acids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Prosomatostatin can be synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are coupled as their Na-tert-butyloxycarbonyl derivatives, and reactive side chains are protected using various protecting groups such as 4-methylbenzyl for cysteine and benzyl for threonine and serine .
Industrial Production Methods: Industrial production of this compound typically involves recombinant DNA technology. The gene encoding this compound is inserted into an expression vector, which is then introduced into a host organism such as Escherichia coli or yeast. The host organism expresses the protein, which is subsequently purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Amino Acid Composition
Prosomatostatin’s structure (92 amino acids in humans, 28 residues in porcine isoforms) was validated through:
-
Edman Degradation : Automated sequencing identified the N-terminal sequence Ser-Ala-Asn-Ser .
-
Amino Acid Analysis : Hydrolysis followed by chromatography revealed molar ratios consistent with theoretical values (e.g., Asp 3.2, Thr 1.9, Cys 2.0) .
Amino Acid | Molar Ratio (Observed) | Theoretical Ratio |
---|---|---|
Asp | 3.2 | 3 |
Thr | 1.9 | 2 |
Cys | 2.0 | 2 |
Trp | 1.0 | 1 |
Data derived from porcine this compound hydrolysates . |
Disulfide Bonds
This compound’s bioactivity depends on disulfide bridges between cysteine residues. Reduction of these bonds abolished its ability to inhibit growth hormone release .
Thermal Stability
-
NT-proSST Stability : The N-terminal fragment (1–64) remained stable in EDTA plasma for 72 hours at 22°C and 24 hours at 37°C .
-
Freeze-Thaw Cycles : Repeated freezing and thawing caused <10% loss of immunoreactivity .
Enzymatic Processing
This compound is cleaved by prohormone convertases to generate active somatostatin-14 and -28. This reaction is critical for endocrine activity .
Hormone Suppression
Synthetic this compound demonstrated potent inhibition of insulin, glucagon, and growth hormone (GH) release in rats:
Dose (μg/100 g) | Plasma Insulin Suppression (%) | Plasma GH Suppression (%) |
---|---|---|
0.15 | 51 | 38 |
0.75 | 85 | 82 |
Data from in vivo rat studies . |
Mechanism of Action
-
Pancreatic vs. Pituitary Activity : this compound was 5x more potent than somatostatin in suppressing insulin release but less effective in inhibiting pituitary GH .
-
Time-Course Effects : GH suppression persisted for ≥90 minutes post-administration .
Chromatography
-
CM-Cellulose Ion Exchange : Used for intermediate purification (conductivity range: 18.0–20.6 mS) .
-
Sephadex G-25 Gel Filtration : Achieved final purification (RF = 0.6 in 0.2 M acetic acid) .
Mass Spectrometry
Wissenschaftliche Forschungsanwendungen
Endocrine Regulation
Prosomatostatin is primarily known for its role in inhibiting the secretion of several hormones, including GH and prolactin (PRL). Studies have shown that Pro-SS has a greater and more prolonged inhibitory effect on GH release compared to somatostatin (SS) itself. This property makes Pro-SS a valuable tool for studying hormonal control mechanisms in both physiological and pathological conditions.
Key Findings:
- Pro-SS demonstrated a more significant reduction in PRL response to arginine stimulation than SS .
- The prolonged action of Pro-SS suggests its potential use in therapeutic settings where modulation of GH and PRL is required.
Cardiovascular Research
Recent studies have explored the relationship between N-terminal this compound (NT-proSST) levels and cardiovascular diseases (CVD). NT-proSST serves as a stable marker for evaluating somatostatin secretion, which is crucial given the short half-life of somatostatin itself.
Significant Insights:
- A study involving 5,389 participants indicated that elevated fasting plasma concentrations of NT-proSST were associated with an increased risk of developing diabetes and coronary artery disease (CAD) .
- The analysis utilized Cox proportional hazards models to adjust for traditional cardiovascular risk factors, revealing a correlation between NT-proSST levels and all-cause mortality as well as cardiovascular mortality .
Growth Disorders
This compound's role in growth disorders has been investigated, particularly its expression in specific brain regions such as the hypothalamus. Research indicates that pro-SS messenger RNA is present in the periventricular nucleus, suggesting its involvement in growth regulation .
Research Implications:
- Understanding the processing of this compound can provide insights into growth-related pathologies and potential therapeutic targets for growth disorders.
Processing Insights:
- Studies have identified bioactive products generated from this compound after cleavage, which may contribute to its regulatory functions .
- The identification of specific peptides derived from pro-SS may pave the way for novel therapeutic agents targeting hormonal imbalances.
Data Summary Table
Wirkmechanismus
Prosomatostatin exerts its effects through its conversion to somatostatin, which binds to specific somatostatin receptors. These receptors are G-protein-coupled receptors that activate intracellular signaling pathways, leading to the inhibition of hormone secretion. The common pathway involves the activation of phosphotyrosine phosphatase and modulation of mitogen-activated protein kinase .
Vergleich Mit ähnlichen Verbindungen
Somatostatin-14: A shorter form of somatostatin with 14 amino acids.
Somatostatin-28: A longer form with 28 amino acids.
Cortistatin: A peptide structurally related to somatostatin but produced by a different gene
Uniqueness: Prosomatostatin is unique in that it serves as a precursor to multiple active forms of somatostatin, each with distinct biological functions. This allows for a diverse range of regulatory effects on hormone secretion and cellular activity .
Biologische Aktivität
Prosomatostatin is a prohormone that serves as a precursor to several biologically active peptides, including somatostatin-14 (S-14) and somatostatin-28 (S-28). This compound has garnered attention due to its significant role in regulating various physiological processes, including hormone secretion, glucose metabolism, and potential implications in cardiovascular health. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of this compound.
Structure and Processing
This compound consists of 92 amino acids and is processed into several biologically active forms. The C-terminal fragments include somatostatin-14 and somatostatin-28, which exhibit distinct biological activities. The N-terminal segment, particularly the N-terminal this compound (NT-proSST), has been identified as a stable marker for measuring somatostatin levels in plasma, as it reflects the secretion of its active forms .
Hormonal Regulation
This compound plays a critical role in the inhibition of multiple hormones:
- Insulin : this compound inhibits insulin release more effectively than somatostatin itself, with studies indicating it suppresses insulin levels approximately five times more potently on a weight basis .
- Growth Hormone (GH) : It significantly lowers plasma GH levels, maintaining this suppression for at least 90 minutes post-administration in vivo .
- Prolactin : Similar inhibitory effects are observed with prolactin secretion, highlighting this compound's extensive regulatory influence on endocrine functions .
Cardiovascular Implications
A notable study investigated the association between fasting plasma concentrations of NT-proSST and the risk of developing diabetes and coronary artery disease (CAD). In a cohort of 5,389 participants over a mean follow-up of 5.6 years, higher levels of NT-proSST were linked to an increased risk of diabetes and all-cause mortality. Specifically, for each logarithmic increase in NT-proSST levels, the hazard ratio for CAD was 1.24 (95% CI: 1.15–1.33) .
Postprandial Responses
Research has also demonstrated that after nutrient intake, S-28 levels significantly increase, suggesting its role as a hormone involved in modulating nutrient absorption and metabolism. This postprandial response indicates that S-28 may influence metabolic processes beyond its inhibitory effects on hormone secretion .
Comparative Analysis of this compound Forms
The following table summarizes the biological activities associated with different forms of this compound-derived peptides:
Peptide Form | Biological Activity | Source |
---|---|---|
Somatostatin-14 | Inhibits insulin, glucagon, GH | Pancreas |
Somatostatin-28 | Modulates postprandial nutrient absorption | Small intestine |
N-terminal this compound (NT-proSST) | Marker for somatostatin secretion; linked to CAD and diabetes risk | Plasma |
Eigenschaften
IUPAC Name |
37-[[2-[2-[[6-amino-2-[[2-[[2-[[2-[[1-[2-[[2-[2-[[1-[4-amino-2-[[2-[[4-amino-2-[2-[(2-amino-3-hydroxypropanoyl)amino]propanoylamino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C137H207N41O39S3/c1-69(154-113(194)82(37-19-22-47-138)159-115(196)85(40-25-50-149-136(145)146)160-118(199)87(44-45-106(188)189)163-116(197)86(41-26-51-150-137(147)148)164-130(211)101-43-27-52-177(101)133(214)72(4)156-114(195)88(46-54-218-7)158-110(191)71(3)155-129(210)100-42-28-53-178(100)134(215)95(61-104(144)186)171-126(207)96(65-180)172-124(205)93(59-102(142)184)165-111(192)70(2)153-112(193)80(141)64-179)109(190)152-63-105(187)157-98-67-219-220-68-99(135(216)217)174-127(208)97(66-181)173-132(213)108(74(6)183)176-125(206)91(57-77-33-15-10-16-34-77)170-131(212)107(73(5)182)175-119(200)84(39-21-24-49-140)161-122(203)92(58-78-62-151-81-36-18-17-35-79(78)81)168-121(202)90(56-76-31-13-9-14-32-76)166-120(201)89(55-75-29-11-8-12-30-75)167-123(204)94(60-103(143)185)169-117(198)83(162-128(98)209)38-20-23-48-139/h8-18,29-36,62,69-74,80,82-101,107-108,151,179-183H,19-28,37-61,63-68,138-141H2,1-7H3,(H2,142,184)(H2,143,185)(H2,144,186)(H,152,190)(H,153,193)(H,154,194)(H,155,210)(H,156,195)(H,157,187)(H,158,191)(H,159,196)(H,160,199)(H,161,203)(H,162,209)(H,163,197)(H,164,211)(H,165,192)(H,166,201)(H,167,204)(H,168,202)(H,169,198)(H,170,212)(H,171,207)(H,172,205)(H,173,213)(H,174,208)(H,175,200)(H,176,206)(H,188,189)(H,216,217)(H4,145,146,149)(H4,147,148,150) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYTXJNZMFRSLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C137H207N41O39S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3148.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73032-94-7 | |
Record name | Somatostatin-28 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073032947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.